Cas no 105275-74-9 (4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[4-(aminocarbonyl)phenoxy]-6-(1-hydroxyethyl)-7-oxo-, [5R-[5a,6a(R*)]]- (9CI))
105275-74-9 structure
Product Name:4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[4-(aminocarbonyl)phenoxy]-6-(1-hydroxyethyl)-7-oxo-, [5R-[5a,6a(R*)]]- (9CI)
CAS 번호:105275-74-9
MF:C15H14N2O6S
메가와트:350.346462726593
CID:155320
PubChem ID:147078
Update Time:2025-04-19
4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[4-(aminocarbonyl)phenoxy]-6-(1-hydroxyethyl)-7-oxo-, [5R-[5a,6a(R*)]]- (9CI) 화학적 및 물리적 성질
이름 및 식별자
-
- 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[4-(aminocarbonyl)phenoxy]-6-(1-hydroxyethyl)-7-oxo-, [5R-[5a,6a(R*)]]- (9CI)
- (5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[4-(aminocarbonyl)phenoxy]-6-(1-hydro...
- 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[4-(aminocarbonyl)phenoxy]-6-(1-hydroxyethyl)-7-oxo-, [5R-[5a,6a(R*)
- HRE 664
- 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate
- 4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(4-(aminocarbonyl)phenoxy)-6-(1-hydroxyethyl)-7-oxo-, (5R-(5alpha,6alpha(R*)))-
- 5R,3-(4-Carbamoylphenoxy)-6S-(1R-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3,2,0]hept-2-ene-2-carboxylic acid
- AC1L3UG8
- Hre-664
- SCHEMBL10395453
- DTXSID80909406
- 3-(4-carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- 105275-74-9
-
- 인치: 1S/C15H14N2O6S/c1-6(18)9-12(20)17-10(14(21)22)15(24-13(9)17)23-8-4-2-7(3-5-8)11(16)19/h2-6,9,13,18H,1H3,(H2,16,19)(H,21,22)/t6-,9+,13-/m1/s1
- InChIKey: MVTIDDWEBUVRRW-XIDCRBKBSA-N
- 미소: S1C(=C(C(=O)O)N2C([C@H]([C@@H](C)O)[C@@H]12)=O)OC1C=CC(C(N)=O)=CC=1
계산된 속성
- 정밀분자량: 350.057
- 동위원소 질량: 350.057
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 7
- 중원자 수량: 24
- 회전 가능한 화학 키 수량: 5
- 복잡도: 613
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 3
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 4
- 소수점 매개변수 계산 참조값(XlogP): 0.7
- 토폴로지 분자 극성 표면적: 156Ų
실험적 성질
- 밀도: 1.66
- 비등점: 635.1°Cat760mmHg
- 플래시 포인트: 337.9°C
- 굴절률: 1.734
- PSA: 155.46000
- LogP: 0.96830
4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[4-(aminocarbonyl)phenoxy]-6-(1-hydroxyethyl)-7-oxo-, [5R-[5a,6a(R*)]]- (9CI) 관련 문헌
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
105275-74-9 (4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[4-(aminocarbonyl)phenoxy]-6-(1-hydroxyethyl)-7-oxo-, [5R-[5a,6a(R*)]]- (9CI)) 관련 제품
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
추천 공급업체
Nanjing Jubai Biopharm
골드 회원
중국 공급자
대량
Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량
Jiangsu Kolod Food Ingredients Co.,ltd
골드 회원
중국 공급자
대량
Shanghai Pearlk Chemicals Co., Ltd.
골드 회원
중국 공급자
대량
Hunan Well Medicine Synthesis Technology Co., Ltd.
골드 회원
중국 공급자
시약